molecular formula C9H5F2NS B13580205 4-(2,2-Difluoroethenyl)-1,3-benzothiazole

4-(2,2-Difluoroethenyl)-1,3-benzothiazole

Cat. No.: B13580205
M. Wt: 197.21 g/mol
InChI Key: AGYZUGWVAQSLQL-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethenyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethenyl)-1,3-benzothiazole typically involves the introduction of the difluoroethenyl group to the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2,2-difluoroethenyl bromide under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoroethyl derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

4-(2,2-Difluoroethenyl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The difluoroethenyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π stacking interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethenyl)-1,3-benzoxazole
  • 4-(2,2-Difluoroethenyl)-1,3-benzimidazole
  • 4-(2,2-Difluoroethenyl)-1,3-benzofuran

Uniqueness

4-(2,2-Difluoroethenyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluoroethenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F2NS

Molecular Weight

197.21 g/mol

IUPAC Name

4-(2,2-difluoroethenyl)-1,3-benzothiazole

InChI

InChI=1S/C9H5F2NS/c10-8(11)4-6-2-1-3-7-9(6)12-5-13-7/h1-5H

InChI Key

AGYZUGWVAQSLQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C=C(F)F

Origin of Product

United States

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